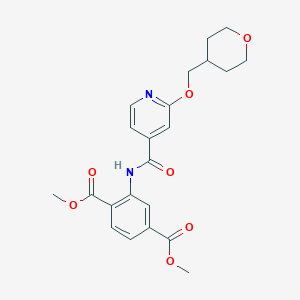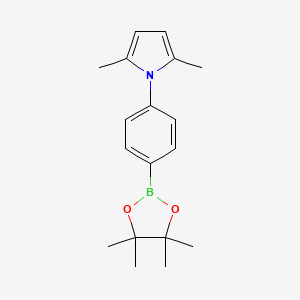
4,4,5,5-Tetramethyl-2-(4-(2,5-dimethylpyrrol-1-yl)phenyl)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4,4,5,5-Tetramethyl-2-(4-(2,5-dimethylpyrrol-1-yl)phenyl)-1,3,2-dioxaborolane, commonly referred to as ‘4,4,5,5-Tetramethyl-2’, is a member of a class of compounds known as boronic acids. Boronic acids are a type of organic compound that contain a boron atom bonded to an oxygen atom. 4,4,5,5-Tetramethyl-2 is a particular boronic acid that has been studied for its potential applications in various scientific research fields.
Scientific Research Applications
1. Polymer Synthesis and Molecular Structure
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane derivatives are crucial in the synthesis of various polymers and molecular structures. For instance, they have been used in the hydroboration of allyl phenyl sulfone, contributing to advancements in chemical crystallography (Coombs et al., 2006). Similarly, these compounds play a significant role in the creation of emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks, which are crucial for the development of novel materials with specific optical properties (Fischer et al., 2013).
2. Medicinal Chemistry and Biochemistry
In the field of medicinal chemistry, these compounds are used to create derivatives that inhibit serine proteases like thrombin. This application is significant for developing new therapeutic agents (Spencer et al., 2002). Additionally, they serve as intermediates in creating boric acid ester compounds, contributing to the synthesis and analysis of complex molecular structures (Huang et al., 2021).
3. Fluorescence and Sensory Applications
These compounds are integral in developing fluorescence probes and sensors. For instance, they have been used to design and synthesize new 4-substituted pyrene derivatives for detecting hydrogen peroxide in living cells, showcasing their potential in bioimaging and medical diagnostics (Nie et al., 2020). Additionally, they are employed in the synthesis of boronate ester fluorescence probes for hydrogen peroxide detection, underlining their versatility in creating sensitive chemical sensors (Lampard et al., 2018).
4. Advanced Materials and Nanotechnology
The versatility of these compounds extends to the field of nanotechnology and advanced materials. They are used in the synthesis of deeply colored polymers containing pyrrolo[3,2-b]pyrrole-2,5-dione units, which are important for the development of new materials with specific optical and electronic properties (Welterlich et al., 2012). Their role in the synthesis of highly luminescent conjugated polymers prepared upon Suzuki coupling further highlights their importance in the development of new optoelectronic materials (Zhu et al., 2007).
properties
IUPAC Name |
2,5-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BNO2/c1-13-7-8-14(2)20(13)16-11-9-15(10-12-16)19-21-17(3,4)18(5,6)22-19/h7-12H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYQSACBEYONIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3C(=CC=C3C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(4-(2,5-dimethylpyrrol-1-yl)phenyl)-1,3,2-dioxaborolane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2370977.png)
![N-[2-(4-chlorophenyl)ethyl]-2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide](/img/structure/B2370978.png)
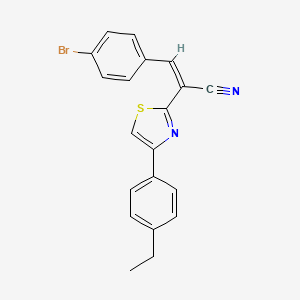
![1-{[4-(4-Tert-butyl-1,3-thiazol-2-yl)-2-thienyl]sulfonyl}azepane](/img/structure/B2370980.png)
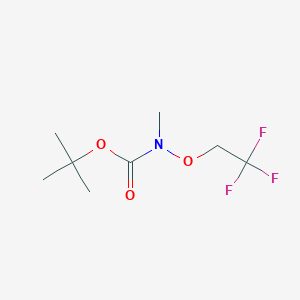
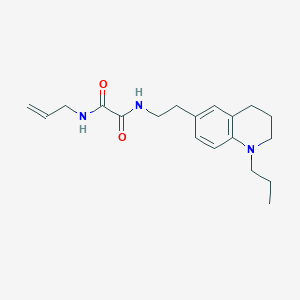
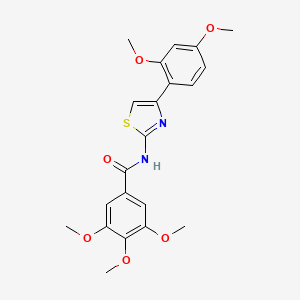
![7-fluoro-4-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2370985.png)
![4-methoxy-1-methyl-5-(4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)pyridin-2(1H)-one](/img/structure/B2370986.png)
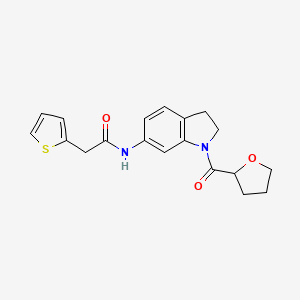
![N-Ethyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2370992.png)
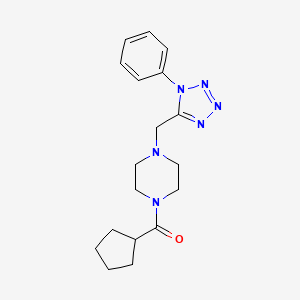
![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2370996.png)
